Fmoc-Dap(Alloc,Me)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

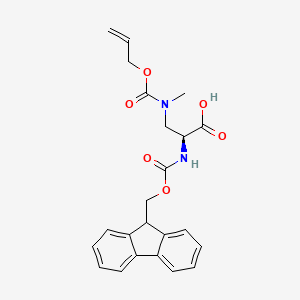

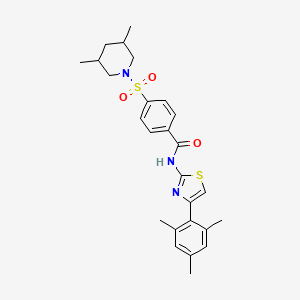

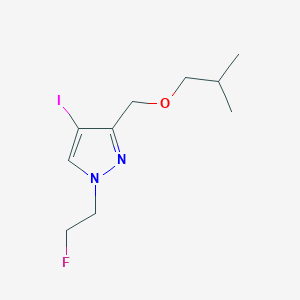

“Fmoc-Dap(Alloc,Me)” is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-Dap(Alloc,Me)” involves the use of Fmoc solid phase peptide synthesis . This method involves the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .Molecular Structure Analysis

The empirical formula of “Fmoc-Dap(Alloc,Me)” is C22H22N2O6 . Its molecular weight is 410.42 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Dap(Alloc,Me)” include the formation of amide bonds through the generation of an activated ester or by reaction with a coupling reagent .Physical And Chemical Properties Analysis

“Fmoc-Dap(Alloc,Me)” is a solid compound . It is used in peptide synthesis . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Protected Amino Acid Esters A methodology for synthesizing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), incorporating the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc), has been developed. This approach utilizes 2,3-diaminopropanols obtained from Nα-Fmoc-O-tert-butyl-d-serine, leveraging reductive amination and oxidation steps to introduce the necessary functional groups. The procedure maintains the chirality of the starting d-serine and minimizes the need for chromatographic purifications, demonstrating its practicality and efficiency (Temperini et al., 2020).

Synthesis of Orthogonally Protected Amino Acids Fmoc-Dap (Boc/Z/Alloc)-OH, an orthogonally protected amino acid, has been synthesized starting from Fmoc-Asp/Glu. The synthesis involved creating Fmoc-Asp/Glu-5-oxazolidinone acids, converting the acid function to acyl azides, undergoing Curtius rearrangement, and hydrolyzing the oxazolidinone group. This method highlights the practical and efficient synthesis of such protected amino acids, essential for various biochemical and pharmaceutical applications (Rao et al., 2006).

Deprotection and Peptide Coupling A one-pot deprotection/peptide coupling protocol has been developed, which efficiently removes the N-Alloc group from amino acids and facilitates their coupling with activated N-Boc or N-Fmoc amino acids. This process, effective in both solution and solid phase, showcases the versatility of Fmoc-Dap(Alloc,Me) in peptide synthesis and its potential for streamlining the production of complex peptides (Zorn et al., 2001).

Fmoc/Boc-Protected PNA Monomers The synthesis of Fmoc/Boc-protected PNA monomers, such as thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP), has been optimized. These monomers, interchangeable with standard Fmoc PNA monomers, allow for the selective binding and fluorescence quenching of DNA strands, indicating the potential of Fmoc-Dap(Alloc,Me) in enhancing the specificity and functionality of PNA-based molecular probes (St Amant & Hudson, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVYJFMPMCGKN-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)